molecular formula C9H6ClNO B15158944 8-Chloroisoquinolin-4-ol

8-Chloroisoquinolin-4-ol

Cat. No.: B15158944
M. Wt: 179.60 g/mol
InChI Key: CEUXWTYCUZBTKM-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-4-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the hydroxyl group .

Scientific Research Applications

8-Chloroisoquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 8-Chloroisoquinolin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

8-chloroisoquinolin-4-ol

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H

InChI Key

CEUXWTYCUZBTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)O

Origin of Product

United States

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